(2-Bromoethyl)trimethylammonium bromide
Overview
Description
(2-Bromoethyl)trimethylammonium bromide is an organic chemical compound with the molecular formula C5H13Br2N. It is a quaternary ammonium salt, characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a trimethylammonium group. This compound is known for its high solubility in water and organic solvents, and it is widely used in various chemical and industrial applications .
Mechanism of Action
Target of Action
It’s known that the compound has significant effects on the molecular level, particularly in relation to ferroelectric properties .
Mode of Action
Bromocholine bromide is a molecular ferroelectric . Its mode of action involves an order-disorder dynamic transition of organic cations, which results in symmetry breaking from the centrosymmetric paraelectric phase to the polar ferroelectric phase . This transition affords a moderate spontaneous polarization for the ferroelectric phase .
Result of Action
The result of Bromocholine bromide’s action is a moderate spontaneous polarization of 1.0 μC cm −2 for the ferroelectric phase . This polarization is switchable, and the compound exhibits a pyroelectric property with feasible “on/off” contrasts .
Action Environment
The action of Bromocholine bromide is influenced by environmental factors. For instance, the compound exhibits a moderate ferroelectric phase transition temperature of 329 K . This suggests that temperature is a key environmental factor influencing the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Bromocholine bromide plays a role in biochemical reactions, particularly as a phase transfer catalyst in organic chemical reactions
Molecular Mechanism
Bromocholine bromide is a molecular ferroelectric, which means it has a spontaneous electric polarization that can be reversed by the application of an external electric field . The order–disorder dynamic transition of organic cations in Bromocholine bromide results in symmetry breaking from the centrosymmetric paraelectric phase to polar ferroelectric phase .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Bromoethyl)trimethylammonium bromide can be synthesized through the reaction of trimethylamine with 2-bromoethanol. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. Another method involves the reaction of trimethylamine with 1,2-dibromoethane, followed by purification through recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced by reacting trimethylamine with 1,2-dibromoethane in a controlled environment. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through multiple recrystallization steps to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: (2-Bromoethyl)trimethylammonium bromide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This compound reacts with nucleophiles such as hydroxide ions, leading to the formation of (2-hydroxyethyl)trimethylammonium bromide.
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate, resulting in the formation of corresponding aldehydes or carboxylic acids.
Major Products:
Nucleophilic Substitution: (2-Hydroxyethyl)trimethylammonium bromide
Oxidation: Corresponding aldehydes or carboxylic acids
Reduction: Amines
Scientific Research Applications
(2-Bromoethyl)trimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the preparation of various biochemical reagents and as a precursor in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of quaternary ammonium compounds with antimicrobial properties.
Industry: The compound serves as an antistatic agent, disinfectant, and emulsifier in various industrial processes
Comparison with Similar Compounds
- (3-Bromopropyl)trimethylammonium bromide
- (2-Bromoethyl)dimethylammonium bromide
- (2-Bromoethyl)triethylammonium bromide
Comparison: (2-Bromoethyl)trimethylammonium bromide is unique due to its specific molecular structure, which imparts distinct physicochemical properties. Compared to (3-Bromopropyl)trimethylammonium bromide, it has a shorter carbon chain, resulting in different reactivity and solubility profiles. The presence of three methyl groups in this compound, as opposed to ethyl groups in (2-Bromoethyl)triethylammonium bromide, also influences its steric and electronic properties, making it more suitable for certain applications .
Properties
IUPAC Name |
2-bromoethyl(trimethyl)azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13BrN.BrH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINMNSFDYTYXEQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCBr.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883725 | |
Record name | Ethanaminium, 2-bromo-N,N,N-trimethyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2758-06-7 | |
Record name | (2-Bromoethyl)trimethylammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2758-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromcholin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002758067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromocholine bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32215 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanaminium, 2-bromo-N,N,N-trimethyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanaminium, 2-bromo-N,N,N-trimethyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromoethyltrimethylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.564 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMOCHOLINE BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH1I7RU18L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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